molecular formula C17H19NO3 B7478540 (2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid

(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid

Cat. No.: B7478540
M. Wt: 285.34 g/mol
InChI Key: UCAURZDMFQZLRB-MRXNPFEDSA-N
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Description

(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid is a chiral compound with a complex structure that includes a naphthalene ring and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid typically involves the following steps:

    Formation of the Naphthalen-1-ylacetyl Intermediate: This step involves the acylation of naphthalene with an appropriate acyl chloride under Friedel-Crafts conditions.

    Coupling with Amino Acid: The naphthalen-1-ylacetyl intermediate is then coupled with an amino acid derivative, such as (2R)-3-methyl-2-aminobutanoic acid, using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, while the amino acid moiety can interact with enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-acetic acid: Similar structure but lacks the amino acid moiety.

    (2R)-3-methyl-2-aminobutanoic acid: Similar amino acid structure but lacks the naphthalene ring.

    Naphthalene derivatives: Various compounds with different substituents on the naphthalene ring.

Uniqueness

(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid is unique due to its combination of a naphthalene ring and an amino acid moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-11(2)16(17(20)21)18-15(19)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11,16H,10H2,1-2H3,(H,18,19)(H,20,21)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAURZDMFQZLRB-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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